N-Octadec-9-en-1-ylsulfuric diamide
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Overview
Description
N-Octadec-9-en-1-ylsulfuric diamide is a chemical compound with a unique structure that includes a long hydrocarbon chain and a sulfuric diamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadec-9-en-1-ylsulfuric diamide typically involves the reaction of octadec-9-en-1-amine with sulfuric acid derivatives under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Octadec-9-en-1-ylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Octadec-9-en-1-ylsulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the formulation of detergents, lubricants, and emulsifiers
Mechanism of Action
The mechanism of action of N-Octadec-9-en-1-ylsulfuric diamide involves its interaction with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. The sulfuric diamide group can interact with protein thiol groups, leading to the formation of disulfide bonds and subsequent protein inactivation .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide-based diamides: Known for their cytotoxic activities against cancer cell lines.
Anthranilic diamides: Widely used as agrochemical insecticides.
Uniqueness
N-Octadec-9-en-1-ylsulfuric diamide is unique due to its long hydrocarbon chain and sulfuric diamide group, which confer distinct physicochemical properties and biological activities. Unlike other diamides, it has a specific mechanism of action involving membrane disruption and protein inactivation, making it a versatile compound for various applications .
Properties
CAS No. |
925891-69-6 |
---|---|
Molecular Formula |
C18H38N2O2S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
1-(sulfamoylamino)octadec-9-ene |
InChI |
InChI=1S/C18H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(19,21)22/h9-10,20H,2-8,11-18H2,1H3,(H2,19,21,22) |
InChI Key |
VIGWMDIVSRLQST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNS(=O)(=O)N |
Origin of Product |
United States |
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